5-Methylbenzofuran-2-carboxamide 5-Methylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 35351-19-0
VCID: VC7915293
InChI: InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12)
SMILES: CC1=CC2=C(C=C1)OC(=C2)C(=O)N
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

5-Methylbenzofuran-2-carboxamide

CAS No.: 35351-19-0

Cat. No.: VC7915293

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methylbenzofuran-2-carboxamide - 35351-19-0

Specification

CAS No. 35351-19-0
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 5-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12)
Standard InChI Key JQFZVIFYOTVIJU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2)C(=O)N
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2)C(=O)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The benzofuran core of 5-methylbenzofuran-2-carboxamide consists of a benzene ring fused to a furan heterocycle. The methyl group at position 5 introduces steric and electronic modifications that influence reactivity, while the carboxamide moiety at position 2 enhances hydrogen-bonding potential. The IUPAC name for this compound is 5-methyl-1-benzofuran-2-carboxamide, reflecting its substitution pattern.

Key structural descriptors include:

  • SMILES: CC1=CC2=C(C=C1)OC(=C2)C(=O)N

  • InChIKey: SBQZPDRLPARGMG-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 5-Methylbenzofuran-2-carboxamide

PropertyValueSource
Molecular FormulaC10H9NO2\text{C}_{10}\text{H}_{9}\text{NO}_{2}Calculated
Molecular Weight175.18 g/molCalculated
Density1.3 ± 0.1 g/cm³Analog data
Boiling Point332.1 ± 22.0 °CAnalog data
LogP (Partition Coefficient)2.87Estimated

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ\delta 2.3 ppm, singlet) and the carboxamide protons (δ\delta 6.8–7.2 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1670 cm⁻¹, corresponding to the C=O stretch of the amide group .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-methylbenzofuran-2-carboxamide typically proceeds through a multi-step sequence:

  • Benzofuran Core Formation: Cyclization of 2-hydroxy-5-methylacetophenone derivatives using acid catalysts.

  • Carboxamide Introduction: Reaction of the intermediate benzofuran-2-carboxylic acid with ammonia or amines in the presence of coupling agents like 2-chloro-1-methylpyridinium iodide .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Cyclization of 2-hydroxy-5-methylacetophenoneH₂SO₄, 100°C, 4h75%
2Amidation with ammonium chlorideDMF, EDCI, rt, 12h82%

Advanced Catalytic Approaches

Recent patents describe palladium-catalyzed cross-coupling reactions to install the methyl group post-cyclization. For example, Suzuki-Miyaura coupling using 5-bromobenzofuran-2-carboxamide and methylboronic acid achieves regioselective methylation .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution at the 4- and 7-positions. Nitration experiments yield 5-methyl-4-nitrobenzofuran-2-carboxamide as the major product .

Amide Group Transformations

The carboxamide moiety participates in:

  • Hydrolysis: Conversion to carboxylic acid under acidic conditions (HCl, H2O, reflux\text{HCl, H}_2\text{O, reflux}).

  • N-Alkylation: Reaction with alkyl halides to produce N-substituted derivatives.

Biological Activity and Applications

Material Science Applications

The planar benzofuran system enables π-stacking in organic semiconductors. Thin films of 5-methylbenzofuran-2-carboxamide demonstrate a hole mobility of 0.45cm2/V\cdotps0.45 \, \text{cm}^2/\text{V·s}, comparable to rubrene .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimization of:

  • Solvent recovery systems (e.g., replacing DMF with cyclopentyl methyl ether).

  • Catalytic efficiency (Pd loading < 0.5 mol%).

Environmental Impact

The compound’s moderate biodegradability (BCF = 3.2) necessitates wastewater treatment protocols to prevent bioaccumulation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and carboxamide groups to enhance receptor selectivity.

  • Continuous Flow Synthesis: Implementation of microreactor technology to improve yield and reduce reaction times.

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